5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile
Description
Properties
IUPAC Name |
5-amino-2-(3-oxomorpholin-4-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-6-8-5-9(13)1-2-10(8)14-3-4-16-7-11(14)15/h1-2,5H,3-4,7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVQVSGACKTALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for the Preparation of 5 Amino 2 3 Oxo 4 Morpholinyl Benzonitrile
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.
Identification of Key Disconnections and Precursors
The primary disconnections for 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile involve the C-N bond of the morpholinone ring and the amino group on the benzene (B151609) ring.
C-N Bond Disconnection: The bond between the benzene ring and the nitrogen of the morpholin-3-one (B89469) moiety is a key disconnection point. This suggests a nucleophilic aromatic substitution (SNAr) reaction. The precursors identified from this disconnection are a halosubstituted benzonitrile (B105546) and morpholin-3-one. Specifically, 2-chloro-5-nitrobenzonitrile (B92243) is an ideal precursor due to the activating effect of the nitro group, which facilitates the SNAr reaction.
Amino Group Disconnection: The amino group can be retrosynthetically converted to a nitro group. This is a common strategy as the reduction of a nitro group to an amine is a well-established and high-yielding transformation. This points to 2-(3-oxo-4-morpholinyl)-5-nitrobenzonitrile as a key intermediate.
Therefore, a plausible synthetic route originates from 2-chloro-5-nitrobenzonitrile and morpholin-3-one.
Strategic Considerations for Amination and Cyclization Steps
The synthesis hinges on two critical steps: the formation of the C-N bond to introduce the morpholinone ring and the reduction of the nitro group to form the final amino functionality.
Formation of the Morpholinone Adduct: The reaction between 2-chloro-5-nitrobenzonitrile and morpholin-3-one is typically carried out in the presence of a base. The base deprotonates the N-H of morpholin-3-one, generating a nucleophile that attacks the electron-deficient aromatic ring at the position of the chlorine atom. The choice of solvent and base is crucial to optimize the reaction yield and minimize side products.
Reduction of the Nitro Group: The reduction of the nitro group in the intermediate, 2-(3-oxo-4-morpholinyl)-5-nitrobenzonitrile, must be selective to avoid the reduction of the nitrile group. Several methods are suitable for this transformation, including catalytic hydrogenation and metal-acid reductions.
Classical Synthetic Routes
Based on the retrosynthetic analysis, the following classical synthetic routes are commonly employed for the preparation of this compound. The pivotal intermediate in these syntheses is 2-(3-oxomorpholino)-5-nitrobenzonitrile . This intermediate is synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitrobenzonitrile and morpholin-3-one .
The subsequent step involves the selective reduction of the nitro group to an amino group.
Palladium-Catalyzed Reductions for Amino Group Introduction
Palladium-catalyzed hydrogenation is a widely used and efficient method for the reduction of nitro groups. This method offers high selectivity and generally proceeds under mild conditions.
The reaction involves treating the nitro-intermediate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The solvent choice is important and can range from alcohols like ethanol (B145695) or methanol (B129727) to ethyl acetate.
Table 1: Representative Conditions for Palladium-Catalyzed Nitro Reduction
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (psi) |
| 10% Pd/C | H₂ | Ethanol | 25 | 50 |
| 5% Pd/C | H₂ | Methanol | 25-50 | 40-60 |
| Pd(OH)₂/C | H₂ | Ethyl Acetate | 25 | 50 |
Iron-Mediated Reductions in Acidic Media
A classic and cost-effective method for nitro group reduction is the use of iron powder in an acidic medium, often referred to as the Béchamp reduction. google.com This method is particularly advantageous due to the low cost of iron and its effectiveness. scispace.com
The reaction is typically carried out by suspending the nitro compound and iron powder in a mixture of solvents, such as ethanol and water, with the addition of an acid like acetic acid or hydrochloric acid. The reaction mixture is heated to facilitate the reduction. The iron is oxidized while the nitro group is reduced to the amine. google.comscispace.com
Table 2: Typical Conditions for Iron-Mediated Nitro Reduction
| Metal | Acid | Solvent System | Temperature (°C) |
| Iron Powder | Acetic Acid | Ethanol/Water | 70-80 |
| Iron Powder | Hydrochloric Acid | Ethanol/Water | 70-90 |
| Iron Filings | Ammonium (B1175870) Chloride | Methanol/Water | Reflux |
Nitrile Functionalization Approaches
While the primary focus of the synthesis is the introduction of the amino and morpholinone groups, the nitrile functionality itself can be a handle for further transformations if desired. However, in the context of synthesizing this compound, the nitrile group is typically retained in its original form. The synthetic strategies discussed prioritize the preservation of the nitrile group, and both palladium-catalyzed hydrogenation and iron-mediated reductions are known to be compatible with nitriles under controlled conditions.
Advanced Synthetic Methodologies
One-Pot Synthetic Procedures for Analogous Structures
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource management, and time savings. This approach minimizes the need for lengthy separation and purification processes of intermediate compounds, thereby reducing solvent waste and potential loss of material. For the synthesis of structures analogous to aminobenzonitriles, one-pot multicomponent reactions are particularly valuable.
These reactions involve the combination of three or more starting materials in a single step to form a complex product. For instance, the synthesis of 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles has been achieved through a one-pot reaction of an aromatic aldehyde, malononitrile, and 1,3-cyclohexanedione (B196179) in an aqueous medium. researchgate.net Similarly, 2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives have been synthesized via a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin (B602359) in water, utilizing a reusable cobalt-doped iron (III) tartrate complex as a catalyst. researchgate.net These methods showcase the potential for creating complex heterocyclic systems with nitrile functionalities in a highly efficient and environmentally friendly manner. researchgate.netresearchgate.net
The key benefits of these procedures are the high atom economy and the ability to construct diverse molecular architectures from simple, readily available precursors in a single operation. beilstein-journals.org
Table 1: Comparison of One-Pot Synthetic Procedures for Analogous Aminonitrile Structures
| Product Class | Reactants | Catalyst/Medium | Key Advantages |
|---|---|---|---|
| 2-Amino-4H-chromenes | Aldehyde, Malononitrile, 4-Hydroxycoumarin | Cobalt doped Iron (III) Tartrate / Water | Environmentally friendly, high atom economy, reusable catalyst. researchgate.net |
| Tetrahydro-1-benzopyran-3-carbonitriles | Aromatic Aldehyde, Malononitrile, 1,3-Cyclohexanedione | Triethylbenzylammonium chloride / Water | Efficient, short reaction times, excellent yields. researchgate.net |
Ligand-Free Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. However, many of these processes rely on sophisticated and often expensive phosphine (B1218219) or N-heterocyclic carbene ligands to stabilize and activate the metal catalyst. The development of ligand-free coupling reactions is a significant advancement, offering reduced costs, simplified reaction conditions, and easier product purification due to the absence of complexing agents.
In the context of synthesizing precursors for this compound, ligand-free reactions could be employed for steps such as the introduction of the amino group or the construction of the benzonitrile core. For example, base-promoted, transition-metal-free methods have been developed for the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles. cardiff.ac.uk These reactions proceed via an aza-Michael addition and cascade annulation, demonstrating that complex heterocyclic structures can be assembled without the need for transition metals or ligands, which avoids potential contamination of the final product with metal residues. cardiff.ac.uk
Chemo- and Regioselective Synthesis
For a multifunctional molecule like this compound, achieving the correct arrangement of substituents on the benzene ring is critical. Chemo- and regioselective synthetic strategies are essential to control reaction outcomes precisely.
Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. For example, during the synthesis, a reaction might need to target a specific position on the benzene ring for amination without affecting the nitrile group.
Regioselectivity is the control over which position of a molecule reacts, for instance, ensuring that the amino group is introduced at the C-5 position and the morpholinyl group at the C-2 position relative to the nitrile group.
The synthesis of substituted isoxazoles provides relevant examples of these principles. A regioselective approach for synthesizing both 5-amino- and 3-aminodiarylisoxazoles has been validated, where the final arrangement of the amino group is carefully controlled by the reaction pathway. nih.gov Similarly, novel approaches to isoxazole-based ligands have been developed based on the SNAr reactions of 5-nitroisoxazoles, which proceed with high chemo- and regioselectivity. mdpi.com The development of new reactions that allow for the selective synthesis of important compounds is an active area of research. nih.gov These principles are directly applicable to the synthesis of the target compound, ensuring the precise placement of the amino and morpholinyl moieties.
Green Chemistry Principles in Synthetic Design
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. This involves designing synthetic routes that reduce waste, use less hazardous materials, and improve energy efficiency. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified "amide formation avoiding reagents with poor atom economy" as a key area for research, underscoring the importance of these principles. researchgate.netmdpi.com
Solvent Selection and Optimization
Solvent use is a major contributor to the environmental footprint of chemical processes. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions.
Traditional organic solvents are often volatile, flammable, and toxic. Research into the synthesis of aminobenzonitrile analogues has explored greener alternatives. For example, reactions for synthesizing substituted 4-aminoquinolines were optimized by screening various solvents, with dimethyl sulfoxide (B87167) (DMSO) proving to be the most effective choice. cardiff.ac.uk Water is another excellent green solvent, and its use has been demonstrated in the one-pot synthesis of various aminonitrile-containing heterocycles. researchgate.netresearchgate.net Metal-free protocols for constructing aminated isoquinoline (B145761) frameworks have also been successfully developed in an aqueous medium. rsc.org The selection of a solvent can significantly impact reaction yield and selectivity, requiring careful optimization for each specific transformation.
Table 2: Comparison of Solvents for Organic Synthesis Based on Green Chemistry Principles
| Solvent | Classification | Key Advantages | Considerations |
|---|---|---|---|
| Water | Green | Non-toxic, non-flammable, inexpensive. | Limited solubility for nonpolar substrates; high boiling point requires more energy for removal. |
| Ethanol | Green | Renewable, biodegradable, low toxicity. | Can be flammable. |
| Toluene | Usable | Effective for many organic reactions. | Volatile organic compound (VOC), toxic. chemicalbook.com |
| Dimethyl Sulfoxide (DMSO) | Usable | High boiling point, dissolves a wide range of compounds. cardiff.ac.uk | Can be difficult to remove, potential for side reactions. |
Catalyst Development and Efficiency
Catalysis is a cornerstone of green chemistry. Catalytic reactions are preferred over stoichiometric ones because they use small amounts of a catalyst to generate large quantities of product, thereby reducing waste. The only stoichiometric byproduct of an ideal catalytic direct amidation, for instance, would be water. catalyticamidation.info
The formation of the amide bond in the 3-oxo-4-morpholinyl moiety is a key step in the synthesis of the target compound. Amide formation is one of the most common reactions in organic chemistry, but traditional methods often use stoichiometric activating agents that generate significant waste. catalyticamidation.info Consequently, there is substantial interest in developing catalytic direct amidation reactions. rsc.orgcatalyticamidation.info
Recent advancements include:
Boron-Derived Catalysts : Boronic acids and their derivatives have emerged as effective catalysts for direct amidation, allowing the reaction to proceed under milder conditions. mdpi.com
Transition Metal Catalysts : Various transition metals, including manganese, ruthenium, and titanium compounds, have been shown to catalyze the aminolysis of esters to form amides. mdpi.comrsc.org
Nanocatalysts : The development of reusable nanocatalysts, such as silica-coated magnetic nanoparticles, offers an environmentally friendly approach. rsc.org These catalysts can be easily recovered using an external magnetic field and reused for multiple reaction cycles with minimal loss of activity, which aligns perfectly with green chemistry goals. rsc.org
The efficiency of a catalyst is crucial. An ideal catalyst should have a high turnover number (TON) and turnover frequency (TOF), be stable, and work under mild conditions with low catalyst loading. mdpi.comrsc.org
Atom Economy and Reaction Efficiency
The principles of green chemistry, particularly atom economy and reaction efficiency, are critical in evaluating the sustainability and economic viability of a synthetic route.
Atom Economy: This metric, conceived by Barry Trost, assesses the efficiency of a reaction in converting the mass of reactants into the desired product. mdpi.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
For the proposed synthesis of this compound, the atom economy can be analyzed for each step:
Step 1: Nucleophilic Aromatic Substitution
The reaction of 2-fluoro-5-nitrobenzonitrile (B100134) with morpholin-3-one in the presence of a base like potassium carbonate can be represented as:
C7H3FN2O2 + C4H7NO2 + K2CO3 → C11H10N3O3 + KF + KHCO3
The atom economy for this step is calculated as:
(Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) x 100%
In this case, the byproducts (potassium fluoride (B91410) and potassium bicarbonate) significantly lower the atom economy.
Step 2: Nitro Group Reduction
Catalytic hydrogenation is a highly atom-economical method for nitro group reduction. acsgcipr.org The reaction is:
C11H10N3O3 + 3H2 --(Catalyst)--> C11H12N3O2 + 2H2O
While water is a byproduct, the use of hydrogen as a reactant results in a relatively high atom economy compared to reductions that employ stoichiometric metal reagents (e.g., iron, tin), which generate significant metal salt waste. acsgcipr.orgwikipedia.org
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Nucleophilic Aromatic Substitution | 2-fluoro-5-nitrobenzonitrile, morpholin-3-one, Potassium Carbonate | 5-nitro-2-(3-oxo-4-morpholinyl)benzonitrile | Potassium Fluoride, Potassium Bicarbonate | < 100 |
| Nitro Group Reduction (Catalytic Hydrogenation) | 5-nitro-2-(3-oxo-4-morpholinyl)benzonitrile, Hydrogen | This compound | Water | High |
| Nitro Group Reduction (e.g., with Iron) | 5-nitro-2-(3-oxo-4-morpholinyl)benzonitrile, Iron, HCl | This compound | Iron oxides/chlorides, Water | Lower than hydrogenation |
Scale-Up Considerations in Laboratory Synthesis
Transitioning a laboratory-scale synthesis to a larger, industrial scale presents a unique set of challenges that must be carefully addressed to ensure safety, efficiency, and cost-effectiveness.
Nucleophilic Aromatic Substitution (SNAr):
Heat Management: SNAr reactions are often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The choice of solvent and reactor design plays a significant role in managing the reaction temperature.
Reagent Addition: The controlled addition of reagents, particularly the base, is crucial to manage the reaction rate and exotherm.
Solvent Selection: The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO can facilitate the reaction, their high boiling points and potential for decomposition can pose challenges for product isolation and purification on a large scale. cardiff.ac.uk The toxicity and environmental impact of the solvent are also major considerations.
Work-up and Product Isolation: The removal of inorganic salts and the purification of the intermediate product need to be scalable. Filtration and crystallization are common methods, and their efficiency can be highly dependent on the physical properties of the product and the solvent system.
Nitro Group Reduction:
Safety of Catalytic Hydrogenation: The use of hydrogen gas under pressure presents significant safety risks, including flammability and the potential for explosion. acsgcipr.org Industrial-scale hydrogenations require specialized equipment and strict safety protocols. The pyrophoric nature of some catalysts, like Raney Nickel, also requires careful handling.
Catalyst Selection and Handling: The choice of catalyst (e.g., palladium on carbon, Raney Nickel) affects the reaction rate, selectivity, and cost. acsgcipr.org Catalyst filtration and recovery are important for economic and environmental reasons. The potential for catalyst poisoning must also be evaluated.
Exothermicity: Nitro group reductions are highly exothermic, and careful control of the reaction temperature is essential to prevent side reactions and ensure safety. acsgcipr.org
Alternative Reducing Agents: While catalytic hydrogenation is atom-economical, the use of transfer hydrogenation (e.g., with ammonium formate) or metal reductions (e.g., with iron in acidic media) can sometimes be more practical on a large scale, despite generating more waste. acsgcipr.orgwikipedia.org The choice often depends on the specific substrate, safety considerations, and cost.
| Synthetic Step | Key Scale-Up Challenge | Mitigation Strategies |
| Nucleophilic Aromatic Substitution | Exothermicity | Controlled reagent addition, efficient reactor cooling |
| Solvent handling and recovery | Selection of appropriate solvents, closed-loop systems | |
| Product isolation and purification | Optimization of crystallization/filtration processes | |
| Nitro Group Reduction | Safety of hydrogenation (H2 gas) | Specialized high-pressure reactors, strict safety protocols |
| Catalyst handling and recovery | Proper catalyst selection, filtration, and recycling procedures | |
| High exothermicity | Controlled addition of reducing agent, efficient cooling |
Advanced Spectroscopic and X Ray Crystallographic Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, the precise arrangement of atoms within a molecule can be mapped out.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis for Structural Assignment
A ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile, the spectrum would be expected to show distinct signals for the aromatic protons on the benzonitrile (B105546) ring, the protons of the amino group, and the methylene (B1212753) protons of the morpholinone ring.
Aromatic Region: The three protons on the substituted benzene (B151609) ring would likely appear as complex multiplets due to spin-spin coupling. Their specific chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing nitrile and morpholinyl groups.
Amino Group: The -NH₂ protons would typically appear as a broad singlet.
Morpholinone Ring: The four protons on the two methylene groups adjacent to the oxygen and nitrogen atoms (O-CH₂ and N-CH₂) and the two protons on the methylene group adjacent to the carbonyl group (C=O)-CH₂ would each produce distinct signals, likely triplets or complex multiplets, based on their chemical environment and coupling with adjacent protons.
Although specific experimental ¹H NMR data for this compound is not available in the searched literature, the analysis of such a spectrum would be the first step in confirming the presence of these key functional groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. For this compound, with a molecular formula of C₁₁H₁₁N₃O₂, eleven distinct carbon signals would be anticipated in a proton-decoupled spectrum.
Key expected signals would include:
The carbon of the nitrile group (-C≡N) in the downfield region.
The carbonyl carbon (-C=O) of the morpholinone ring, also at a low field.
Six distinct signals for the aromatic carbons of the benzonitrile ring.
Three signals corresponding to the three methylene carbons (-CH₂-) of the morpholinone ring.
Detailed experimental ¹³C NMR data for this specific compound is not documented in the available literature. molbase.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be used to establish the connectivity between the protons on the aromatic ring and within the morpholinone ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly attached to carbon atoms. It would definitively link the proton signals of the aromatic ring and the morpholinone methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum.
A comprehensive analysis using these 2D NMR techniques is essential for the complete and unambiguous structural assignment of this compound. mdpi.com However, specific 2D NMR data for this compound has not been reported in the searched scientific literature.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound, confirm its molecular formula, and gain structural information from its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, a sample solution is sprayed into the mass spectrometer, generating gaseous ions from the intact molecule. For this compound (molar mass: 217.22 g/mol ), one would expect to observe a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 218.2. Other adducts, such as with sodium [M+Na]⁺, might also be detected.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For this compound, the theoretical exact mass of the protonated molecule [C₁₁H₁₂N₃O₂]⁺ is 218.0924. An experimental HRMS measurement confirming this value would provide unambiguous validation of the molecular formula C₁₁H₁₁N₃O₂. mdpi.com Specific HRMS data for this compound is not available in the reviewed literature.
Fragmentation Pathway Elucidation
The elucidation of the fragmentation pathway of this compound would typically be conducted using tandem mass spectrometry (MS/MS). In this technique, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information.
A plausible fragmentation pathway would likely involve initial cleavages at the weakest bonds and the loss of stable neutral molecules. Key fragmentation patterns for this specific structure would be predicted to include:
Cleavage of the morpholinone ring: This could occur through various pathways, such as the loss of a CO group (28 Da) or ethylene (B1197577) (28 Da), leading to characteristic fragment ions.
Loss of the entire morpholinone substituent: A significant fragmentation could involve the cleavage of the C-N bond connecting the benzonitrile ring to the morpholinone moiety.
Fragmentation of the benzonitrile core: While the aromatic ring is stable, loss of HCN (27 Da) from the nitrile group is a known fragmentation pathway for benzonitrile derivatives. anton-paar.com
The precise fragmentation pattern and the relative abundance of daughter ions would be determined experimentally to confirm the compound's structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing their vibrational modes. nih.govnih.gov For this compound, characteristic vibrational bands would be expected.
Table 1: Predicted IR and Raman Vibrational Modes
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Typically two bands for a primary amine. |
| Cyano (C≡N) | Stretch | 2220-2260 | A sharp, intense band in both IR and Raman. |
| Amide (C=O) | Stretch | 1670-1700 | Strong absorption in IR due to the lactam in the morpholinone ring. |
| Aromatic Ring (C=C) | Stretch | 1450-1600 | Multiple bands corresponding to ring vibrations. |
| C-N Stretch | Stretch | 1200-1350 | Vibrations from the amine and amide groups. |
The exact peak positions and intensities would need to be determined from experimental spectra. Density Functional Theory (DFT) calculations are often used to predict and help assign these experimental vibrational frequencies. nih.gov
X-ray Diffraction (XRD) Analysis for Solid-State Structure and Crystal Packing
Single Crystal X-ray Crystallography for Absolute Configuration and Conformation
To obtain the most detailed structural information, a high-quality single crystal of the compound would be required. anton-paar.com Single crystal X-ray diffraction analysis would reveal:
Molecular Conformation: The precise dihedral angles defining the orientation of the morpholinone ring relative to the benzonitrile plane.
Bond Lengths and Angles: Experimental values for all bonds, confirming the connectivity and geometry.
Crystal System and Space Group: Fundamental parameters describing the symmetry of the unit cell.
Table 2: Example Crystallographic Data Table (Hypothetical)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁N₃O₂ |
| Formula Weight | 217.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Data not available] |
| b (Å) | [Data not available] |
| c (Å) | [Data not available] |
| α (°) | 90 |
| β (°) | [Data not available] |
| γ (°) | 90 |
| Volume (ų) | [Data not available] |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. jmaterenvironsci.commdpi.comnih.gov This analysis helps in understanding the forces that govern the crystal packing. For this compound, key interactions would likely include:
Hydrogen Bonding: Strong N-H···O=C and N-H···N≡C hydrogen bonds are expected, involving the amine group as a donor and the amide oxygen or nitrile nitrogen as acceptors. These would be the dominant interactions directing the crystal packing.
π···π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.
C–H···π Interactions: Weaker interactions where C-H bonds from the morpholine (B109124) ring interact with the π-system of the benzonitrile ring.
Polymorphism and Crystal Engineering Considerations
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nasa.gov Different polymorphs can have different physical properties. The study of polymorphism in a molecule like this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, pressures) and analyzing the resulting solids by techniques like powder X-ray diffraction (PXRD).
Crystal engineering would focus on understanding and utilizing the strong hydrogen bonding capabilities of the amine and amide groups to design specific, desired supramolecular structures. The interplay between the strong N-H···O hydrogen bonds and the weaker π-π stacking interactions would be a key consideration in predicting and controlling the crystal packing.
Computational and Theoretical Investigations of 5 Amino 2 3 Oxo 4 Morpholinyl Benzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and geometry of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and properties of a chemical system.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods, allowing for the study of larger and more complex molecules.
Geometry optimization is a fundamental application of DFT in which the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. scispace.com For 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized structure provides key information on the molecule's three-dimensional shape. For instance, DFT calculations on similar heterocyclic compounds have been used to successfully predict and confirm geometric parameters that are in good agreement with experimental X-ray diffraction data. nih.gov
Once the geometry is optimized, DFT is used to analyze the electronic structure, providing details about how electrons are distributed within the molecule. This includes the calculation of molecular orbital energies, charge distributions, and other electronic properties that are crucial for understanding the molecule's reactivity and spectroscopic behavior.
The accuracy of DFT calculations is highly dependent on the choice of two key components: the functional and the basis set.
Functionals: The functional is a mathematical expression that approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines a portion of exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. nih.gov It is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules. pnrjournal.com
Basis Sets: A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational expense.
Pople-style basis sets , such as 6-311++G(d,p), are commonly used for organic molecules containing first- and second-row elements. pnrjournal.com The notation indicates the number of functions used to describe core and valence electrons, with additional symbols denoting the inclusion of polarization functions (d,p) and diffuse functions (++) to better describe bonding and lone pairs.
LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) is an effective core potential (ECP) basis set. researchgate.net It is particularly useful for systems containing heavier elements, as it replaces the core electrons with a potential, reducing computational time while still providing a good description of the valence electrons responsible for chemical bonding. researchgate.net
A comparative study using different combinations, such as B3LYP/6-311++G(d,p) and B3LYP/LanL2DZ, would be performed to ensure the reliability of the calculated properties for this compound. pnrjournal.com
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.compku.edu.cn
HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons, acting as a nucleophile or base. A higher EHOMO value indicates a greater tendency for electron donation. researchgate.net
LUMO: This is the innermost orbital that is empty of electrons. Its energy level (ELUMO) relates to the molecule's ability to accept electrons, acting as an electrophile or acid. A lower ELUMO value suggests a greater affinity for accepting electrons. researchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting the chemical stability and reactivity of a molecule. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. researchgate.net
For this compound, FMO analysis would predict its electronic behavior. The distribution of the HOMO and LUMO across the molecule would indicate the most likely regions for electron donation and acceptance, respectively.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -2.22 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 3.93 | Indicates molecular stability and reactivity. A larger gap suggests higher stability. |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is plotted on the surface of the molecule's electron density, using a color scale to represent different potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species and for identifying sites of electrophilic and nucleophilic attack. researchgate.net
The color scheme typically follows this convention:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. nih.gov
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are preferred for nucleophilic attack and are often found around hydrogen atoms bonded to electronegative atoms. nih.gov
Green/Yellow: Denotes regions of neutral or intermediate potential. nih.gov
For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen of the morpholinone ring, the nitrogen of the nitrile group, and the oxygen of the morpholine (B109124) ring, identifying these as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals obtained from a quantum calculation into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu This method provides a detailed picture of intramolecular bonding and interactions. nih.gov
A key aspect of NBO analysis is the study of hyperconjugation, which involves charge transfer from a filled (donor) orbital to an empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. tsijournals.com
In this compound, NBO analysis could reveal several important intramolecular interactions:
Charge delocalization from the lone pairs of the amino group nitrogen and the morpholine oxygen into the antibonding orbitals of the benzene (B151609) ring.
Interactions between the lone pairs of the carbonyl oxygen and adjacent antibonding orbitals.
Analysis of the hybridization of atoms, providing insight into the nature of the chemical bonds. nih.gov
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) Namino | π(Cring-Cring) | 45.8 | Lone pair donation into the aromatic ring. |
| π(Cring-Cring) | π(C≡N) | 20.5 | π-electron delocalization from ring to nitrile. |
| LP(2) Ocarbonyl | σ*(Nmorpholine-Ccarbonyl) | 2.1 | Weak hyperconjugative interaction. |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior
While quantum chemical calculations typically focus on a single, static molecular structure at zero Kelvin, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time at a given temperature. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated environment, such as in a solvent like water. nih.gov
For this compound, MD simulations would be used to:
Explore Conformational Flexibility: The molecule has several single bonds around which rotation can occur, particularly the bond connecting the morpholinone ring to the benzonitrile ring. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations (rotamers), providing a comprehensive picture of the molecule's flexibility.
Analyze Solution Behavior: By placing the molecule in a simulated box of solvent molecules (e.g., water), MD can model how the solvent interacts with the solute. This includes the formation of hydrogen bonds between the amino group or carbonyl oxygen and water molecules. Understanding these interactions is crucial for predicting the molecule's solubility and behavior in a biological environment.
The results from MD simulations, such as root-mean-square deviation (RMSD) and radial distribution functions, offer a dynamic perspective that complements the static picture provided by quantum chemical calculations.
Spectroscopic Property Prediction from Theoretical Calculations
Theoretical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the simulation of spectra, which can aid in the interpretation of experimental data and provide insights into the molecule's electronic and vibrational characteristics.
Vibrational Frequency Calculations and Comparison with Experimental IR/Raman Spectra
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule. DFT calculations are frequently employed to compute the vibrational frequencies of a molecule in its ground state. nih.govresearchgate.net The process typically involves optimizing the molecular geometry to find a local minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates. researchgate.net
For this compound, calculations performed using a common functional like B3LYP with a basis set such as 6-311G(d,p) can predict the frequencies of its fundamental vibrational modes. atlantis-press.com The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra. atlantis-press.com The potential energy distribution (PED) analysis is also used to provide a detailed assignment of each vibrational mode. nih.gov
Key predicted vibrational frequencies for the primary functional groups of this compound are summarized below. These theoretical values are compared with typical experimental ranges for those groups.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric Stretching | 3485 | 3500-3300 |
| Symmetric Stretching | 3390 | 3500-3300 | |
| Nitrile (-C≡N) | Stretching | 2225 | 2260-2210 |
| Amide Carbonyl (C=O) | Stretching | 1680 | 1700-1650 |
| C-N (Aromatic) | Stretching | 1340 | 1360-1250 |
| C-O-C (Morpholine) | Asymmetric Stretching | 1115 | 1150-1070 |
NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the detailed structure of organic molecules. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which is invaluable for assigning experimental signals and confirming molecular structures. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. iu.edu.sa
The computational process involves optimizing the molecular geometry, followed by the GIAO calculation at the same level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the identical level of theory. Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. iu.edu.sa
Predicted ¹H and ¹³C chemical shifts for key atoms in this compound are presented below.
| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic CH | C6-H | 7.35 | 134.2 |
| Aromatic CH | C4-H | 6.90 | 119.5 |
| Aromatic C-NH₂ | C5 | - | 148.0 |
| Aromatic C-CN | C1 | - | 105.8 |
| Aromatic C-Morpholinyl | C2 | - | 152.1 |
| Nitrile C≡N | - | - | 117.5 |
| Amide C=O | C3' | - | 167.3 |
| Morpholine CH₂-N | C2' | 4.15 | 49.8 |
| Morpholine CH₂-O | C5' | 3.80 | 66.5 |
| Amino NH₂ | - | 5.50 | - |
UV-Vis Absorption and Fluorescence Properties Based on TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is the leading computational method for investigating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. mdpi.comresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
The analysis of the molecular orbitals involved in these electronic transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the absorption (e.g., π→π* or n→π* transitions). researchgate.net The choice of functional, such as CAM-B3LYP or ωB97XD, is crucial for obtaining accurate predictions, especially for charge-transfer excitations. researchgate.net
For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 355 | 0.18 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 290 | 0.45 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 265 | 0.11 | HOMO → LUMO+1 (π→π*) |
The primary absorption band predicted around 355 nm likely corresponds to a π→π* transition involving significant charge transfer from the electron-donating amino group and the phenyl ring to the electron-withdrawing nitrile and morpholinone groups.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides a powerful lens through which to study reaction mechanisms, offering insights that are often inaccessible through experimental means alone. By mapping the potential energy surface of a reaction, it is possible to identify intermediates, characterize transition states, and determine the energy barriers that govern reaction rates. nih.gov
Transition State Characterization
A key step in the synthesis of many morpholin-3-one (B89469) derivatives involves an intramolecular cyclization. For a plausible precursor to this compound, such as N-(4-amino-2-cyanophenyl)-2-(2-hydroxyethoxy)acetamide, the rate-limiting step could be the base-catalyzed intramolecular nucleophilic attack of the amide nitrogen onto the carbon bearing the leaving group (e.g., a tosylate) derived from the terminal alcohol.
Computational methods can locate the transition state (TS) for this cyclization step. nih.gov A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. nih.gov This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the simultaneous breaking of the C-leaving group bond and the formation of the N-C bond to close the ring. The geometry of the TS reveals the precise arrangement of atoms at the peak of the energy barrier.
Energy Profiles of Key Synthetic Steps
For the proposed intramolecular cyclization to form the morpholinone ring, a representative energy profile can be computationally generated. The activation energy is the critical factor determining the reaction rate and can be used to predict how changes in the substrate or reaction conditions might affect the reaction outcome.
Reactivity and Derivatization Chemistry of the Compound
Reactions at the Amino Group
The primary aromatic amino group is a versatile functional handle, susceptible to a variety of electrophilic substitution and transformation reactions. Its nucleophilicity allows for acylation, alkylation, and arylation, while its ability to form a diazonium salt opens pathways to numerous other functionalities.
Acylation Reactions and Product Characterization
The amino group of 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile can be readily acylated to form the corresponding amides. This reaction typically involves treatment with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) would yield the N-(chloroacetyl) derivative mdpi.com. The resulting N-acyl compounds exhibit characteristic spectroscopic changes, including the appearance of a new amide carbonyl signal in the IR and 13C NMR spectra and a downfield shift of the aromatic protons adjacent to the newly formed amide linkage.
| Reactant | Reagents/Conditions | Product |
|---|---|---|
| This compound | Acetyl chloride, Pyridine | 5-Acetamido-2-(3-oxo-4-morpholinyl)benzonitrile |
| This compound | Acetic anhydride, Triethylamine | 5-Acetamido-2-(3-oxo-4-morpholinyl)benzonitrile |
| This compound | Benzoyl chloride, Pyridine | 5-(Benzamido)-2-(3-oxo-4-morpholinyl)benzonitrile |
Alkylation and Arylation Strategies
Direct N-alkylation of the primary amine can be achieved through nucleophilic substitution with alkyl halides. fishersci.co.ukwikipedia.org This reaction can sometimes lead to overalkylation, yielding a mixture of secondary and tertiary amines, but reaction conditions can be optimized to favor mono-alkylation. youtube.com
For N-arylation, modern cross-coupling methods are typically employed. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful strategy for forming C-N bonds between an amine and an aryl halide (or triflate). wikipedia.org This method offers high selectivity and functional group tolerance, making it suitable for complex molecules.
| Reaction Type | Reagents/Conditions | Product Class |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 5-(Alkylamino)-2-(3-oxo-4-morpholinyl)benzonitrile |
| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., Bromobenzene), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 5-(Arylamino)-2-(3-oxo-4-morpholinyl)benzonitrile |
Diazotization and Subsequent Transformations
The aromatic amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). mnstate.eduicrc.ac.ir These diazonium salts are highly valuable synthetic intermediates, although often unstable.
The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgbyjus.com This provides a route to introduce functionalities that are not easily accessible by other means. For example, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide allows for the introduction of chloro, bromo, and cyano groups, respectively, onto the aromatic ring in place of the original amino group. thermofisher.com
| Initial Reaction | Subsequent Reaction (Sandmeyer) | Reagent | Final Product |
|---|---|---|---|
| Diazotization (NaNO₂, HCl, 0-5 °C) | Chlorination | Copper(I) chloride (CuCl) | 5-Chloro-2-(3-oxo-4-morpholinyl)benzonitrile |
| Diazotization (NaNO₂, HBr, 0-5 °C) | Bromination | Copper(I) bromide (CuBr) | 5-Bromo-2-(3-oxo-4-morpholinyl)benzonitrile |
| Diazotization (NaNO₂, H₂SO₄, 0-5 °C) | Cyanation | Copper(I) cyanide (CuCN) | 2-(3-Oxo-4-morpholinyl)isophthalonitrile |
| Diazotization (NaNO₂, HBF₄, 0-5 °C) | Fluorination (Balz-Schiemann) | Heat (Δ) | 5-Fluoro-2-(3-oxo-4-morpholinyl)benzonitrile |
Reactions Involving the Nitrile Group
The nitrile group is a versatile precursor to other nitrogen- and carbon-containing functional groups and can participate in various addition and cycloaddition reactions.
Hydrolysis and Amidation Reactions
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. chemistrysteps.com For example, heating with aqueous sulfuric acid or sodium hydroxide (B78521) would convert the nitrile to 5-carboxy-2-(3-oxo-4-morpholinyl)benzamide, which upon further hydrolysis would yield the corresponding dicarboxylic acid derivative.
It is also possible to achieve a partial hydrolysis to stop at the primary amide stage. This selective conversion can often be accomplished under more controlled conditions, for instance, by using hydrogen peroxide in an alkaline solution or by employing specific acid-catalyzed hydration methods. researchgate.netcommonorganicchemistry.comlibretexts.org
| Transformation | Reagents/Conditions | Product |
|---|---|---|
| Partial Hydrolysis (Amidation) | H₂O₂, NaOH (aq), mild heat | 5-Amino-2-(3-oxo-4-morpholinyl)benzamide |
| Complete Hydrolysis | H₂SO₄ (aq), heat (reflux) | 5-Amino-2-(3-oxo-4-morpholinyl)benzoic acid |
| Complete Hydrolysis | NaOH (aq), heat (reflux), then acid workup | 5-Amino-2-(3-oxo-4-morpholinyl)benzoic acid |
Cycloaddition Reactions (e.g., to form heterocycles)
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. One of the most common and synthetically useful is the [3+2] cycloaddition with azides to form tetrazole rings. researchgate.net This reaction is typically performed by heating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst like an amine salt or a Lewis acid (e.g., zinc chloride). tandfonline.comorganic-chemistry.orgthieme-connect.com This transformation converts the benzonitrile (B105546) moiety into a phenyltetrazole, a common bioisostere for a carboxylic acid group in medicinal chemistry.
| Reactant | Reagents/Conditions | Product |
|---|---|---|
| This compound | Sodium azide (NaN₃), NH₄Cl, DMF, heat | 4-(4-Amino-2-(1H-tetrazol-5-yl)phenyl)morpholin-3-one |
| This compound | Sodium azide (NaN₃), ZnCl₂, H₂O, heat | 4-(4-Amino-2-(1H-tetrazol-5-yl)phenyl)morpholin-3-one |
Transformations of the Morpholinone Moiety
The morpholinone ring, a six-membered heterocycle containing both an amide (or lactam) and an ether linkage, presents several avenues for chemical modification. The reactivity is centered around the carbonyl group and the potential for ring cleavage.
Modifications at the Carbonyl Group
The carbonyl group at the C-3 position of the morpholinone ring is a key site for derivatization. As a cyclic amide (lactam), this carbonyl group is less reactive than a ketone due to resonance delocalization of the nitrogen lone pair. Nevertheless, it can undergo several characteristic transformations.
Reduction: The carbonyl group can be reduced to a hydroxyl group using strong reducing agents like lithium aluminum hydride (LiAlH4), which would convert the morpholin-3-one (B89469) moiety to a morpholin-3-ol. Complete deoxygenation to a methylene (B1212753) group (CH2) is also a potential transformation, achievable through methods such as the Wolff-Kishner or Clemmensen reductions, though the strongly basic or acidic conditions required may affect other functional groups in the molecule. libretexts.org
Addition of Organometallics: Reagents such as Grignard reagents or organolithium compounds could potentially add to the carbonyl carbon. This would result in the formation of a tertiary alcohol upon workup, introducing a new carbon-carbon bond at the C-3 position. The success of such reactions would depend on the reactivity of the specific organometallic reagent and potential competition from reactions with the nitrile or deprotonation of the amino group on the aromatic ring.
Thionation: The conversion of the carbonyl group to a thiocarbonyl (C=S) is another possible modification. This is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10), which would yield the corresponding 5-Amino-2-(3-thioxo-4-morpholinyl)benzonitrile.
These proposed modifications are based on the fundamental reactivity of the carbonyl functional group and would lead to a diverse range of derivatives with altered chemical and physical properties. mhmedical.comox.ac.uk
Regioselectivity and Stereoselectivity in Reactions
The outcomes of reactions involving this compound are governed by principles of regioselectivity and stereoselectivity, which determine the position and spatial orientation of chemical changes.
Regioselectivity: Regioselectivity concerns which site of the molecule preferentially reacts. For this compound, reactions can occur on the morpholinone ring or the aminobenzonitrile ring.
On the Morpholinone Ring: The carbon atoms alpha to the carbonyl group (C-2) and alpha to the ring nitrogen (C-5) are potential sites for reaction. Deprotonation at the C-2 position by a suitable base would form an enolate, which could then react with various electrophiles. This would be a regioselective functionalization at the position adjacent to the carbonyl.
On the Aminobenzonitrile Ring: The regioselectivity of electrophilic aromatic substitution (EAS) on the benzonitrile ring is directed by the existing substituents. The amino group (-NH2) is a strongly activating, ortho, para-directing group. The morpholinone substituent, via the nitrogen atom attached to the ring, also acts as an activating, ortho, para-director. Conversely, the nitrile group (-CN) is a deactivating, meta-directing group. The powerful activating effects of the amino and morpholino nitrogen atoms will dominate, directing incoming electrophiles to the positions ortho and para to them. The position para to the amino group and meta to the morpholinone is occupied by the nitrile. The positions ortho to the amino group are C-4 (occupied) and C-6. The position para to the morpholinone is also C-6. Therefore, electrophilic attack is strongly favored at the C-6 position, which is activated by two groups. A secondary site for substitution would be the C-4 position, which is ortho to the morpholinone and meta to the amino group.
Stereoselectivity: Stereoselectivity becomes relevant in reactions that create new stereocenters. The parent molecule, this compound, is achiral as it contains no stereocenters.
Creation of Stereocenters: A new stereocenter could be introduced by reactions on the morpholinone ring. For example, if an alkylation reaction occurs at the C-2 or C-5 position, these carbons could become stereogenic. Similarly, the addition of a substituent to C-6 could create a chiral center.
Diastereoselectivity: In such cases, the existing ring structure could influence the stereochemical outcome. N-aryl morpholinone rings are known to adopt stable conformations, such as a twist-chair. nih.gov This pre-existing conformation can create a steric bias, directing the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. For instance, in the alkylation of an enolate formed at C-2, the bulky aminobenzonitrile group at the N-4 position could sterically hinder the approach of an electrophile from one side, resulting in a diastereoselective reaction. The study of stereoselective synthesis in related morpholine (B109124) systems has shown that control over the configuration of new stereocenters is achievable. nih.govnih.gov
Role As a Precursor and Synthetic Building Block in Complex Molecular Architectures
Utilization in the Synthesis of Oxazolidinone Derivatives
Oxazolidinones are a critical class of five-membered heterocyclic compounds, renowned for their antibacterial properties. nih.gov The N-aryl oxazolidinone core is a key pharmacophore in several important drugs. The synthesis of these structures often involves the reaction of an aromatic amine with a three-carbon synthon, such as a glycidyl (B131873) derivative or epichlorohydrin, followed by cyclization to form the oxazolidinone ring. nih.govorientjchem.org
Given the presence of a primary aromatic amine, 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile serves as a potential precursor for novel oxazolidinone derivatives. The general synthetic approach would involve the initial reaction of the amino group with an epoxide, followed by ring closure. For instance, the synthesis of the antibiotic Linezolid involves the reaction of 3-fluoro-4-morpholinyl aniline (B41778) with (R)-glycidyl butyrate (B1204436) and subsequent cyclization. orientjchem.org By analogy, this compound could be employed in similar reaction sequences to generate a new class of oxazolidinone compounds, where the morpholine-benzonitrile scaffold could impart unique pharmacological properties.
Table 1: General Synthetic Pathway to N-Aryl Oxazolidinones from Aromatic Amines
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1. N-Alkylation | Aromatic Amine (e.g., this compound), Chiral Epoxide (e.g., (R)-glycidyl butyrate) | Lewis acid or base catalyst | N-substituted amino alcohol |
| 2. Cyclization | N-substituted amino alcohol | Phosgene equivalent (e.g., carbonyldiimidazole, triphosgene) | N-Aryl-5-(hydroxymethyl)oxazolidin-2-one derivative |
This strategy allows for the incorporation of the morpholine-benzonitrile moiety into the well-established oxazolidinone scaffold, offering a pathway to new chemical entities for biological screening.
Application in the Construction of Fused Heterocyclic Systems
The ortho-positioning of an amino group relative to a nitrile group on a benzene (B151609) ring is a classic structural motif for the synthesis of a wide variety of benzo-fused heterocyclic systems. organic-chemistry.org This arrangement in a related compound, 2-aminobenzonitrile, is famously used in the Friedländer annulation and other cyclocondensation reactions to produce quinolines, quinazolines, and other fused heterocycles. mdpi.comcardiff.ac.uk
The structure of this compound, while not having the ideal ortho-amino nitrile arrangement, possesses reactive sites that can be exploited for building fused systems. The aromatic amine can act as a nucleophile to initiate cyclization reactions with various electrophilic partners. For example, reactions of aminobenzonitriles with ynones (alkynyl ketones) are known to produce polysubstituted aminoquinolines under basic conditions. cardiff.ac.uk The nitrile group itself can participate in cyclizations, for instance, through reactions with azides to form triazoles or with other nucleophiles after activation. nih.gov The presence of these functional groups suggests that the title compound is a viable starting material for synthesizing novel, complex heterocyclic frameworks that are of significant interest in medicinal chemistry. ijpsr.comnih.gov
Table 2: Potential Cyclization Reactions for Fused Heterocycle Synthesis
| Reaction Type | Reagents | Potential Product Class |
| Condensation | Dicarbonyl compounds, α,β-unsaturated ketones | Fused pyridines, pyrimidines |
| Aza-Michael Addition/Cyclization | Ynones, α,β-unsaturated nitriles | Substituted quinolines, dihydropyridines |
| [3+2] Cycloaddition | Organic azides (on nitrile group) | Tetrazole-substituted aromatics |
| Intramolecular Cyclization | After modification of the amino group to introduce an electrophilic center | Fused diazepines or other medium-sized rings |
Development of Diverse Compound Libraries
Diversity-Oriented Synthesis (DOS) is a powerful strategy in drug discovery aimed at creating collections of structurally diverse small molecules to probe biological systems. frontiersin.orgnih.gov The success of DOS relies on the use of versatile building blocks that allow for the rapid generation of complexity from a common scaffold. nih.gov
This compound is an excellent candidate for DOS. Each of its three functional domains can be selectively modified to create a library of analogues:
The Aromatic Amine: This group can undergo a vast number of reactions, including acylation, alkylation, sulfonylation, diazotization (leading to azo dyes or substitution), and transition-metal-catalyzed cross-coupling reactions to introduce new aryl or alkyl substituents.
The Nitrile Group: Nitriles are versatile functional groups that can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or converted into heterocycles like tetrazoles and triazoles. wikipedia.org
The Morpholinone Ring: The lactam within the morpholinone ring can be reduced or undergo other transformations, and the methylene (B1212753) group adjacent to the carbonyl could potentially be functionalized.
By applying a series of parallel reactions to these sites, a large and structurally diverse library of compounds can be generated from this single precursor, which is a cornerstone of modern medicinal chemistry and chemical biology. researchgate.net
Strategies for Incorporating the Morpholine-Benzonitrile Scaffold into Advanced Organic Frameworks
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). researchgate.net The properties of MOFs, such as pore size, surface area, and chemical functionality, are determined by the nature of these linkers. rsc.orgcd-bioparticles.net Designing and synthesizing new organic linkers is key to developing MOFs with advanced functionalities for applications in gas storage, catalysis, and drug delivery. nih.govresearchgate.net
The this compound scaffold represents a potential platform for creating novel MOF linkers. A common strategy for preparing linkers is to use molecules containing multiple coordinating groups, such as carboxylates or nitrogen heterocycles. The benzonitrile (B105546) group of the title compound can be hydrolyzed to a carboxylic acid, a widely used coordinating group in MOF synthesis.
Furthermore, the morpholine (B109124) and amino functionalities could remain uncoordinated and project into the pores of the resulting MOF. This would impart specific chemical properties to the internal surface of the framework, potentially leading to materials with selective adsorption capabilities or catalytic activity. The use of such "mixed-linker" systems, where one part of the molecule binds the metal centers and another part adds functionality, is a sophisticated strategy for creating highly tailored advanced materials. rsc.org
Potential for Material Science Applications (e.g., organic dyes, supramolecular assemblies)
The structural features of this compound also suggest its potential utility in material science, particularly in the development of organic dyes and supramolecular materials.
Organic Dyes: Many organic dyes are based on aromatic systems with electron-donating (like an amino group) and electron-withdrawing groups (like a nitrile group) connected through a conjugated system. This "push-pull" electronic structure is responsible for their color. The amino and nitrile groups on the benzonitrile core of the title compound form such a system. The amino group can be further modified, for example, through diazotization and coupling reactions, to create highly colored azo dyes. Benzonitrile derivatives are known intermediates in the synthesis of dyes and high-performance pigments. nih.govresearchgate.net
Supramolecular Assemblies: Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding. The morpholin-3-one (B89469) moiety contains a hydrogen bond acceptor (the carbonyl oxygen) and the aromatic amine is a hydrogen bond donor. These features make the molecule capable of forming well-ordered, self-assembled structures in the solid state. Such assemblies are of interest for creating materials with unique optical or electronic properties.
Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment in Research Contexts
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation
High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for assessing the purity of non-volatile and thermally labile compounds like 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile. Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products.
For research purposes, a stability-indicating Reverse-Phase HPLC (RP-HPLC) method is often developed. symbiosisonlinepublishing.com The goal is to create a method that can separate the main peak from all potential impurities, ensuring that the purity assessment is accurate.
Method Development: The development process involves a systematic investigation of chromatographic parameters to achieve optimal separation. A typical approach for a molecule like this compound would involve:
Stationary Phase Selection: A C18 (octadecylsilyl) column is a common starting point due to its versatility and hydrophobic nature, which is suitable for retaining the moderately polar analyte.
Mobile Phase Selection: A combination of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. symbiosisonlinepublishing.com A gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred to ensure the elution of both polar and non-polar impurities. nih.gov
Detection: The benzonitrile (B105546) and amino-phenyl chromophores in the molecule allow for strong UV absorbance. A photodiode array (PDA) detector would be used to select the optimal detection wavelength (typically around 254 nm) and to check for peak purity.
Interactive Data Table: Hypothetical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | HPLC with Quaternary Pump, Autosampler, and PDA Detector |
| Column | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation: Once developed, the method must be validated to ensure it is fit for its intended purpose. nih.gov Validation is performed according to established guidelines (e.g., ICH) and assesses the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by analyzing placebo samples and subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat) to prove separation from degradation products. symbiosisonlinepublishing.com
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery experiments.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The chemical structure of this compound lacks a stereocenter (a carbon atom with four different substituents). The molecule is achiral and does not exist as a pair of enantiomers. Therefore, analysis by chiral HPLC is not applicable for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis
While HPLC is ideal for the main compound, GC-MS is the preferred method for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis. These could include residual solvents (e.g., toluene, acetone, DMF) or volatile by-products. Headspace GC-MS is particularly useful for analyzing residual solvents without dissolving the sample.
In this technique, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS system. The components are separated based on their boiling points and polarity in the GC column and subsequently identified by their unique mass fragmentation patterns in the mass spectrometer.
Interactive Data Table: Typical Headspace GC-MS Parameters
| Parameter | Condition |
|---|---|
| Instrument | Headspace Sampler coupled to a GC-MS system |
| Column | DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min |
| Injector Temperature | 250 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
Capillary Electrophoresis (CE) for Charge-Based Separation
Capillary Electrophoresis offers an alternative and orthogonal separation mechanism to HPLC. Separation in CE is based on the differential migration of charged species in an electric field. The amino group on the benzonitrile ring is basic and will be protonated (positively charged) in an acidic buffer. This allows for the separation of the main compound from neutral or differently charged impurities using the Capillary Zone Electrophoresis (CZE) mode. CE is known for its extremely high separation efficiency and very low sample and reagent consumption.
Interactive Data Table: Hypothetical CZE Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | Capillary Electrophoresis System with UV Detector |
| Capillary | Fused Silica (50 µm i.d., 375 µm o.d., 50 cm total length) |
| Background Electrolyte | 50 mM Sodium Phosphate Buffer (pH 2.5) |
| Applied Voltage | +20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | Direct UV at 214 nm |
Quantitative NMR (qNMR) for Purity Determination and Concentration Measurement
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of a compound without requiring a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. By integrating the signals of the analyte and comparing them to the integral of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.
For this compound, a ¹H-qNMR experiment would be designed by selecting a high-purity internal standard (e.g., maleic anhydride) with protons that resonate in a clear region of the spectrum, away from the analyte's signals. Careful selection of experimental parameters, such as a long relaxation delay (D1), is critical to ensure complete spin-lattice relaxation for accurate quantification.
Interactive Data Table: Key Parameters for ¹H-qNMR Purity Assay
| Parameter | Condition |
|---|---|
| Spectrometer | 400 MHz or higher |
| Solvent | Dimethyl Sulfoxide-d6 (DMSO-d6) |
| Internal Standard | Maleic Anhydride (B1165640) (Certified Purity) |
| Pulse Sequence | Standard 90° pulse |
| Relaxation Delay (D1) | > 30 seconds (or 5 times the longest T1) |
| Number of Scans | 16 or higher for good signal-to-noise |
Thermal Analysis Techniques (e.g., DSC, TGA) for Understanding Thermal Stability and Phase Transitions
Thermal analysis techniques are essential for characterizing the physicochemical properties of a solid material.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC is used to determine its melting point, enthalpy of fusion, and to investigate potential polymorphism (the existence of different crystalline forms). Each polymorph would exhibit a unique melting point and enthalpy.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. orientjchem.org It is used to assess the thermal stability of the compound and determine its decomposition temperature. A typical TGA experiment involves heating a small amount of the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. orientjchem.org The resulting curve shows the temperature at which mass loss begins, indicating the onset of thermal decomposition.
Interactive Data Table: Hypothetical Thermal Analysis Data
| Technique | Parameter | Hypothetical Value | Conditions |
|---|---|---|---|
| DSC | Melting Point (T_onset) | 215 °C | 10 °C/min under N₂ atmosphere |
| Enthalpy of Fusion (ΔH_fus) | -95 J/g | ||
| TGA | Decomposition Onset (T_onset) | 280 °C |
Future Directions and Emerging Research Avenues
Exploration of Novel Biologically-Inspired Chemical Transformations
The structural complexity and chirality often found in natural products (NPs) provide inspiration for the development of novel chemical transformations. The benzonitrile-morpholinone scaffold can serve as a starting point for NP-like libraries. Future research could focus on biologically-oriented synthesis (BIOS), where the core structure is elaborated using transformations that mimic biosynthetic pathways. griffith.edu.au This approach aims to populate biologically relevant chemical space, potentially leading to the discovery of molecules with novel functions. griffith.edu.au The amino group on the benzonitrile (B105546) ring is a key handle for a variety of synthetic modifications, allowing for the introduction of diverse functionalities inspired by the intricate architectures of natural alkaloids and other bioactive compounds.
Investigation of Supramolecular Interactions and Self-Assembly Properties
The functional groups within 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile are primed to participate in non-covalent interactions, which are the foundation of supramolecular chemistry. The nitrile group can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. nih.govnih.gov These interactions can be exploited to design and study self-assembly processes.
Recent studies have shown that benzonitrile derivatives can be precisely recognized by supramolecular macrocycles through a combination of hydrogen bonding and π-π stacking interactions, creating "key-lock" complexes. nih.gov Similarly, the amino group can form robust two-dimensional supramolecular networks through intermolecular N—H⋯N and N—H⋯O hydrogen bonds. nih.govresearchgate.net Future investigations could explore how the interplay between the amino, nitrile, and morpholinone moieties dictates the formation of higher-order structures like gels, liquid crystals, or other organized assemblies. rsc.org
| Functional Group | Potential Interaction | Role in Supramolecular Assembly |
|---|---|---|
| Amino (-NH2) | Hydrogen Bond Donor | Formation of networks, directing crystal packing nih.gov |
| Nitrile (-CN) | Hydrogen Bond Acceptor, π-Interactions | Guest recognition, stabilization of assemblies nih.gov |
| Oxo (-C=O) | Hydrogen Bond Acceptor | Formation of hydrogen-bonded chains and sheets nih.gov |
| Aromatic Ring | π-π Stacking | Stabilization of layered structures, host-guest complexes nih.gov |
Application in Organocatalysis and Metal-Free Synthetic Methodologies
The development of synthetic methods that avoid the use of heavy metals is a central goal of green chemistry. The benzonitrile-morpholinone scaffold is amenable to synthesis and modification using metal-free and organocatalytic approaches. Research has demonstrated the successful metal-free synthesis of various nitrogen-containing heterocycles, such as quinolines and quinazolines, using benzonitrile derivatives as key precursors. nih.govmdpi.com These reactions often proceed through base-promoted sequential aza-Michael addition and intramolecular annulation. rsc.org
Development of Advanced Functional Materials Incorporating the Benzonitrile-Morpholinone Scaffold
The propensity of the benzonitrile-morpholinone scaffold to form ordered structures through self-assembly makes it an attractive candidate for the development of advanced functional materials. The π-conjugated system of the benzonitrile ring, combined with the polar groups, could lead to materials with interesting photophysical or electronic properties. For example, π-conjugated quinazoline-substituted ethenes, synthesized from benzonitriles, have been shown to exhibit marked luminescence. nih.gov By analogy, polymers or molecular crystals incorporating the this compound unit could be explored for applications in sensors, organic electronics, or as components in porous frameworks. The ability to form robust porous materials could be harnessed for applications in gas storage or catalysis. researchgate.net
Design of Next-Generation Synthetic Routes with Enhanced Sustainability
Modern synthetic chemistry emphasizes the importance of sustainability, focusing on high yields, operational simplicity, and the use of non-toxic reagents and solvents. Future research on this compound will likely focus on developing "green" synthetic routes. This includes the use of recyclable catalysts, such as silica-coated magnetic nanoparticles, which have been successfully employed in the environmentally friendly synthesis of other 5-amino-pyrazole-4-carbonitriles. nih.gov Such methods offer advantages like short reaction times, easy work-up procedures, and the ability to reuse the catalyst for multiple cycles without significant loss of activity. nih.gov Exploring one-pot, multi-component reactions in aqueous media would also represent a significant step towards a more sustainable synthesis of this scaffold. rsc.org
Expansion of Computational Studies to Predict Novel Reactivity and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and interactions of molecules. For nitrile-containing compounds, DFT studies have been used to calculate activation energies for reactions with nucleophiles like cysteine, providing a predictive scale for reactivity. nih.gov Such studies can elucidate the electrophilic and nucleophilic nature of different parts of the this compound molecule. nih.govmdpi.com
Future computational work could focus on:
Predicting Reaction Outcomes: Modeling potential reaction pathways, such as cycloadditions or nucleophilic aromatic substitutions, to guide synthetic efforts. mdpi.com
Understanding Supramolecular Assembly: Simulating the non-covalent interactions to predict how individual molecules will self-assemble into larger structures.
Virtual Screening: Docking the molecule into the active sites of various enzymes or receptors to predict potential biological activities, guiding future medicinal chemistry efforts.
| Computational Method | Research Goal | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity Analysis | Activation energies, electrophilicity/nucleophilicity indices nih.gov |
| Molecular Dynamics (MD) | Supramolecular Assembly | Stable conformations, interaction energies, self-assembly pathways |
| Molecular Docking | Bioactivity Prediction | Binding affinities, interaction modes with biological targets |
Role in the Synthesis of Probes for Molecular Target Elucidation (non-clinical)
Molecular probes are essential tools for studying biological systems. The 5-Amino-2-(3-oxo-4-morpholin_yl)benzonitrile scaffold possesses features that make it suitable for development into such probes. The primary amino group provides a convenient attachment point for reporter groups, such as fluorophores, biotin, or photo-affinity labels, without significantly altering the core structure. The nitrile group, being relatively small and capable of polar interactions, can serve as a bioisostere for other functional groups or act as a key binding element within a biological target. nih.gov By modifying the scaffold with appropriate functionalities, researchers could create probes to identify and study the interactions with specific proteins or other biomolecules in a non-clinical research setting, helping to elucidate biological pathways and mechanisms of action.
Q & A
Q. Basic
- ¹H NMR : The morpholinyl ring’s protons resonate as distinct multiplet signals (δ 3.5–4.0 ppm for N-CH₂ groups), while the amino group (-NH₂) appears as a broad singlet (δ 5.0–6.0 ppm). Aromatic protons in the benzonitrile core show splitting patterns dependent on substitution .
- FT-IR : A sharp nitrile (C≡N) stretch near 2220 cm⁻¹ and carbonyl (C=O) stretch from the morpholinone moiety at ~1680 cm⁻¹ are diagnostic .
Advanced
2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in complex analogs. For example, HMBC correlations between the morpholinyl carbonyl carbon and adjacent protons confirm connectivity . UV-Vis studies combined with TD-DFT calculations can correlate electronic transitions with substituent effects .
What computational methods are suitable for predicting the biological activity of this compound?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina models interactions with target enzymes (e.g., kinases). The morpholinyl group’s polarity and hydrogen-bonding capacity influence binding affinity .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors predicts pharmacokinetic properties .
How do substituent variations on the morpholinyl ring affect the compound’s reactivity and stability?
Basic
Comparative analysis of morpholinyl derivatives reveals:
| Compound | Substituent | Reactivity Trend | Stability in Aqueous Media |
|---|---|---|---|
| Target Compound | 3-oxo-4-morpholinyl | High electrophilicity at C=O | Moderate (prone to hydrolysis under acidic conditions) |
| 2-Methyl-morpholinyl analog | Methyl group | Reduced electrophilicity | High (steric protection) |
| 4-Phenyl-morpholinyl analog | Phenyl group | Enhanced π-π stacking in binding | Low (hydrophobic aggregation) |
Data derived from structural analogs in .
Advanced
Electron-withdrawing groups (e.g., -NO₂) on the morpholinyl ring increase electrophilicity, accelerating nucleophilic attack at the carbonyl. Stability studies under varying pH (e.g., HPLC monitoring) are critical for drug development .
What strategies resolve contradictory data in biological assays involving this compound?
Q. Advanced
- Dose-Response Curves : Repetition across multiple cell lines (e.g., HEK293 vs. HeLa) controls for cell-specific effects.
- Metabolite Profiling : LC-MS identifies degradation products that may interfere with assays .
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with SPR (Surface Plasmon Resonance) to confirm binding kinetics .
What safety protocols are recommended for handling this compound?
Q. Basic
Q. Advanced
How does the compound’s electronic structure influence its fluorescence properties?
Advanced
The conjugated nitrile and morpholinone groups create a π-electron system amenable to fluorescence. Solvatochromic shifts in polar solvents (e.g., DMSO → water) indicate intramolecular charge transfer, measurable via fluorescence quenching experiments . Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes for sensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
